molecular formula C9H11Cl2NO2 B14888304 methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride

methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride

Cat. No.: B14888304
M. Wt: 236.09 g/mol
InChI Key: FHJXVCBNESUBMV-DDWIOCJRSA-N
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Description

Methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride is a chemical compound with significant interest in various fields of scientific research This compound is known for its unique structural properties, which include an amino group, a chlorophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)acetate
  • Ethyl (2-chlorophenyl) (1-piperidinyl)acetate hydrochloride
  • Methyl (2-chlorophenyl)hydrazono (cyano)acetate

Uniqueness

Methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride is unique due to the presence of the amino group, which imparts distinct reactivity and potential for forming hydrogen bonds. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(3-chlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1

InChI Key

FHJXVCBNESUBMV-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Cl)N.Cl

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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